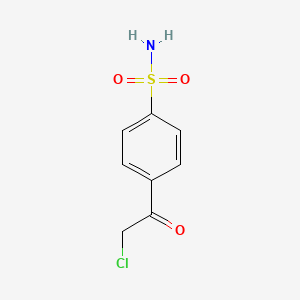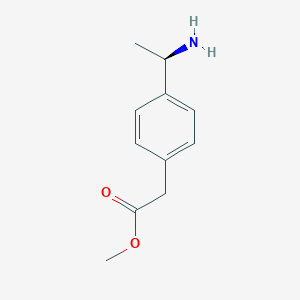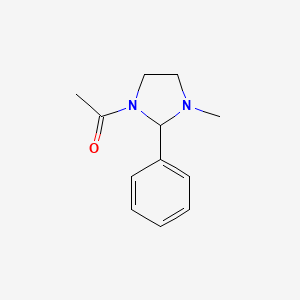
1-(3-Methyl-2-phenylimidazolidin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Methyl-2-phenylimidazolidin-1-yl)ethanone is a chemical compound with the molecular formula C₁₂H₁₆N₂O and a molecular weight of 204.27 g/mol . It belongs to the class of heterocyclic compounds, specifically imidazolidines, which are known for their diverse biological activities and applications in various fields.
Méthodes De Préparation
The synthesis of 1-(3-Methyl-2-phenylimidazolidin-1-yl)ethanone typically involves the reaction of 3-methyl-2-phenylimidazolidine with ethanoyl chloride under controlled conditions . The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
1-(3-Methyl-2-phenylimidazolidin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding imidazolidinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, where nucleophiles such as amines or alcohols replace the ethanone group, forming new derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(3-Methyl-2-phenylimidazolidin-1-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds, which are valuable in medicinal chemistry and materials science.
Biology: This compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-(3-Methyl-2-phenylimidazolidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through interaction with cellular signaling pathways.
Comparaison Avec Des Composés Similaires
1-(3-Methyl-2-phenylimidazolidin-1-yl)ethanone can be compared with other similar compounds such as:
1-(2-Phenylimidazolidin-1-yl)ethanone: Similar structure but lacks the methyl group at the 3-position, which may affect its biological activity and chemical reactivity.
1-(3-Methyl-2-phenylimidazolidin-1-yl)propanone: Similar structure but with a propanone group instead of ethanone, which may influence its physical and chemical properties.
The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct biological activities and applications compared to its analogs.
Propriétés
Numéro CAS |
89367-38-4 |
|---|---|
Formule moléculaire |
C12H16N2O |
Poids moléculaire |
204.27 g/mol |
Nom IUPAC |
1-(3-methyl-2-phenylimidazolidin-1-yl)ethanone |
InChI |
InChI=1S/C12H16N2O/c1-10(15)14-9-8-13(2)12(14)11-6-4-3-5-7-11/h3-7,12H,8-9H2,1-2H3 |
Clé InChI |
XWEPBLFBKGIADO-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N1CCN(C1C2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


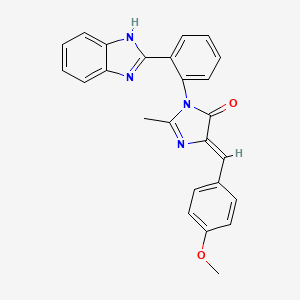
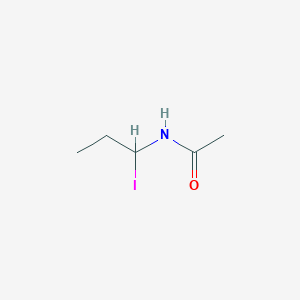
![4-{[5-(Cyclohexylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}butanoic acid](/img/structure/B12937474.png)


![2-[[4-phenyl-3-(2H-tetrazol-5-yl)phenyl]methyl-propylamino]pyridine-3-carboxylic acid](/img/structure/B12937498.png)
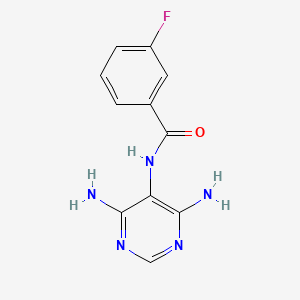

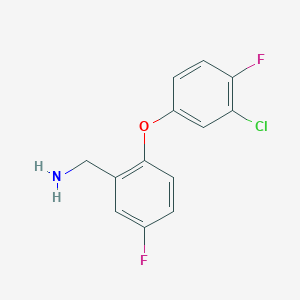
![Carbamic acid, N-[1-[3-(1-isocyanato-1-methylethyl)phenyl]-1-methylethyl]-, methyl ester](/img/structure/B12937529.png)

